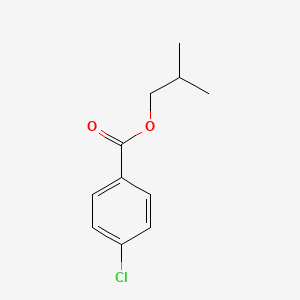

Isobutyl 4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29234-88-6 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-methylpropyl 4-chlorobenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

BWLDEQAGSZRTIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl 4-chlorobenzoate (CAS: 29234-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 4-chlorobenzoate is a chemical compound with the CAS number 29234-88-6. This document provides a comprehensive overview of its known physicochemical properties and a detailed, proposed methodology for its synthesis via Fischer esterification. Despite extensive searches of scientific literature and chemical databases, no significant data on the biological activity, mechanism of action, or specific applications in drug development for this compound has been found. Therefore, this guide focuses on the chemical characteristics and a reproducible synthetic protocol to facilitate further research into its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1] These properties are essential for understanding the compound's behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| IUPAC Name | 2-methylpropyl 4-chlorobenzoate | PubChem[1] |

| SMILES | CC(C)COC(=O)C1=CC=C(C=C1)Cl | PubChem[1] |

| InChI | InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | PubChem[1] |

| InChIKey | BWLDEQAGSZRTIV-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| CAS Number | 29234-88-6 | PubChem[1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method for its preparation is the Fischer esterification of 4-chlorobenzoic acid with isobutanol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Proposed Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-chlorobenzoic acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of isobutanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound via Fischer esterification.

Biological Activity and Drug Development Potential

A thorough search of publicly available scientific literature and chemical databases, including PubChem, did not yield any significant data on the biological activity, mechanism of action, or potential applications in drug development for this compound. While many chlorinated organic compounds exhibit a wide range of biological activities, the specific effects of the isobutyl ester of 4-chlorobenzoic acid have not been reported.

The absence of data presents an opportunity for novel research. Screening of this compound in various biological assays could uncover previously unknown pharmacological properties.

Conclusion

This compound is a well-characterized small molecule from a physicochemical standpoint. Its synthesis is straightforward and can be achieved through established methods like Fischer esterification. However, there is a notable gap in the scientific literature regarding its biological activity and potential for therapeutic applications. This technical guide provides the foundational chemical information and a proposed synthetic route to encourage and facilitate further investigation by researchers and drug development professionals into the potential biological roles of this compound.

References

Spectroscopic Profile of Isobutyl 4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl 4-chlorobenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Assumed, based on common practice for similar compounds) Frequency: 400 MHz (Assumed for high-resolution data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.95 | Doublet | 2H | ~8.5 | H-2, H-6 (Aromatic) |

| ~7.40 | Doublet | 2H | ~8.5 | H-3, H-5 (Aromatic) |

| ~4.10 | Doublet | 2H | ~6.7 | H-1' (Ester methylene) |

| ~2.05 | Multiplet | 1H | - | H-2' (Isobutyl methine) |

| ~1.00 | Doublet | 6H | ~6.7 | H-3', H-4' (Isobutyl methyl) |

Note: The chemical shifts for the aromatic protons are estimations based on data for similar compounds like methyl 4-chlorobenzoate and may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Assumed) Frequency: 100 MHz (Assumed)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Ester carbonyl) |

| ~139.5 | C-4 (Aromatic, C-Cl) |

| ~131.0 | C-2, C-6 (Aromatic) |

| ~128.8 | C-1 (Aromatic, C-C=O) |

| ~128.6 | C-3, C-5 (Aromatic) |

| ~71.5 | C-1' (Ester methylene) |

| ~28.0 | C-2' (Isobutyl methine) |

| ~19.0 | C-3', C-4' (Isobutyl methyl) |

Note: The chemical shifts are estimations based on data for similar compounds and general substituent effects.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1595 | Medium | C=C stretch (Aromatic) |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-Cl stretch |

Note: The IR absorption values are typical for this class of compound and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [C₇H₄ClO]⁺ (Base Peak) |

| 141 | 33 | Isotope peak of m/z 139 |

| 56 | ~68 | [C₄H₈]⁺ |

| 111 | ~32 | [C₆H₄Cl]⁺ |

| 157 | ~25 | [M - C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Isobutyl 4-chlorobenzoate. Due to a lack of readily available experimental data in surveyed databases, this guide presents computed properties and outlines detailed experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 212.0604073 Da | PubChem[1] |

| Monoisotopic Mass | 212.0604073 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 214 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the primary physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the solid this compound should be finely ground into a powder using a mortar and pestle to ensure uniform heating.[2][3][4]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][3]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.[3][5]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask or a small test tube (fusion tube)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Boiling chips or pumice stones

Procedure (Micro Method):

-

Sample Preparation: A few drops of liquid this compound are placed in a small test tube (fusion tube).[7]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[8]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in an oil bath.[7]

-

Heating and Observation: The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.[7][8]

-

Recording the Boiling Point: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Beaker

-

Thermometer

Procedure (using Graduated Cylinder and Balance):

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[9]

-

Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.[9]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.

Apparatus:

-

Small test tubes

-

Stirring rod

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, and organic solvents like ethanol, ether, acetone).

Procedure:

-

Initial Test: Approximately 10-20 mg of this compound is placed in a test tube, and about 0.5 mL of the solvent is added.[11][12]

-

Observation: The mixture is shaken vigorously. If a homogeneous solution is formed, the compound is considered soluble. If two separate layers are visible or the solid remains, it is insoluble.[13]

-

Systematic Testing: A hierarchical approach is often used. Testing begins with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential functional groups.[11][14] For a neutral compound like an ester, solubility in common organic solvents is then determined.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.

References

- 1. This compound | C11H13ClO2 | CID 222376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. engineeringbyte.com [engineeringbyte.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Chemical Reactivity of Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 4-chlorobenzoate is an aromatic ester that holds significance as a versatile intermediate in organic synthesis. Its chemical reactivity is primarily dictated by the interplay of three key functional components: the isobutyl ester group, the aromatic ring, and the chlorine substituent at the para position. This guide provides a comprehensive overview of the core chemical transformations of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate its application in research and development.

Core Chemical Reactivity

The reactivity of this compound can be categorized into several key reaction types:

-

Synthesis: Primarily achieved through the esterification of 4-chlorobenzoic acid.

-

Hydrolysis: The cleavage of the ester linkage to yield 4-chlorobenzoic acid and isobutanol.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the aromatic ring by a nucleophile.

-

Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom.

-

Reduction: Transformation of the ester functional group.

This guide will delve into the specifics of each of these reaction classes.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-chlorobenzoic acid with isobutanol, catalyzed by a strong acid.

Fischer-Speier Esterification

This equilibrium-driven reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The removal of water drives the reaction towards the formation of the ester.

Quantitative Data for Fischer Esterification of Benzoic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Isobutanol | H₂SO₄ | - | 52.1[1] |

Experimental Protocol: Synthesis of Isobutyl benzoate from Benzoic Acid [1]

-

Reaction Setup: In a round-bottom flask, combine benzoic acid, isobutanol, and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation.

Logical Workflow for Fischer Esterification

Hydrolysis of this compound

The hydrolysis of this compound, the reverse of esterification, can be achieved under either acidic or basic conditions to yield 4-chlorobenzoic acid and isobutanol. Basic hydrolysis (saponification) is generally irreversible as the carboxylate salt is formed.

Experimental Protocol: General Procedure for Alkaline Hydrolysis of Esters

-

Reaction Setup: Dissolve the ester in a suitable solvent (e.g., ethanol/water mixture) and add an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heating: Heat the mixture to reflux to accelerate the reaction.

-

Acidification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate salt.

-

Isolation: The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring of this compound can be substituted by strong nucleophiles. The presence of the electron-withdrawing ester group in the para position activates the ring towards nucleophilic attack.

Reaction with Amines

A common SNAr reaction involves the displacement of the chloride by an amine, often requiring high temperatures or the use of a strong base.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound, the amine (often in excess), and a suitable solvent (e.g., DMSO, NMP, or a high-boiling alcohol). A base such as potassium carbonate may be added.

-

Heating: Heat the reaction mixture at an elevated temperature. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it, and remove the solvent. The product can be purified by column chromatography or recrystallization.

Logical Workflow for Nucleophilic Aromatic Substitution

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Inert Atmosphere: De-gas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the required temperature (often 80-110 °C).

-

Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: Combine this compound, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Heating: Heat the mixture to the reaction temperature (typically 100-140 °C).

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product, and purify by chromatography.

Buchwald-Hartwig Amination

This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between an aryl halide and an amine. It is often more efficient and proceeds under milder conditions than the uncatalyzed SNAr reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., BINAP, XPhos), a strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).

-

Heating: Heat the reaction mixture to the required temperature (often 80-110 °C).

-

Work-up and Purification: After completion, cool the reaction, quench with water, extract the product with an organic solvent, and purify by column chromatography.

General Workflow for Palladium-Catalyzed Cross-Coupling

Reduction of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol, (4-chlorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether, THF).

-

Addition of Ester: Cool the suspension in an ice bath and slowly add a solution of this compound in the same anhydrous solvent.

-

Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quenching: Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting aluminum salts and wash them with ether. Dry the combined organic filtrates and concentrate to yield the alcohol product.

Logical Workflow for LiAlH₄ Reduction

Conclusion

This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The ester can be readily synthesized and hydrolyzed. The chloro-substituted aromatic ring allows for a variety of transformations, including nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions. Furthermore, the ester group can be selectively reduced to the corresponding alcohol. This guide provides a foundational understanding of these key reactions, offering both qualitative and quantitative insights, along with detailed procedural outlines, to aid in the design and execution of synthetic strategies involving this versatile compound. Further optimization of reaction conditions for specific applications is encouraged for achieving desired outcomes in terms of yield and purity.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Isobutyl 4-chlorobenzoate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of isobutyl 4-chlorobenzoate is not publicly available. This guide provides a comprehensive overview of the methodologies and data analysis techniques that would be employed for its crystal structure determination, using data from closely related compounds as illustrative examples.

Introduction

This compound is a chemical compound with potential applications in various fields, including organic synthesis and materials science.[1] Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating its structure-property relationships. This technical guide outlines the typical experimental and computational workflow for such an analysis, providing researchers with a foundational understanding of the process.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

The synthesis of this compound can be achieved through the esterification of 4-chlorobenzoic acid with isobutanol. A general procedure would involve reacting 4-chlorobenzoic acid with an excess of isobutanol in the presence of an acid catalyst, such as sulfuric acid, and removing the water formed during the reaction to drive the equilibrium towards the product.

High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray data collection is performed using a diffractometer equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2] The data collection strategy involves rotating the crystal and collecting a series of diffraction images.

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction data.

Data Presentation: Representative Crystallographic Data

While the specific crystallographic data for this compound is unavailable, the following table presents data for a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, to illustrate the typical parameters reported in a crystal structure analysis.[2]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀BrClO₃ |

| Formula Weight | 353.59 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.6797 (3) Å |

| b | 10.0238 (4) Å |

| c | 10.7851 (5) Å |

| α | 90.980 (4)° |

| β | 107.573 (4)° |

| γ | 92.138 (3)° |

| Volume | 687.64 (5) ų |

| Z | 2 |

| Data Collection & Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 130 K |

| R-factor (R1) | 0.027 for I > 2σ(I) |

| Weighted R-factor (wR2) | 0.064 for all data |

| Goodness-of-fit (S) | 1.05 |

Visualization of Workflow and Molecular Structure

Visual representations are essential for understanding complex experimental workflows and molecular structures.

References

An In-depth Technical Guide to the Solubility of Isobutyl 4-chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl 4-chlorobenzoate, a key intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation development. This document outlines the theoretical basis of its solubility and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound is an ester of 4-chlorobenzoic acid and isobutanol. Its chemical structure, featuring a substituted aromatic ring and an ester functional group, governs its physical and chemical properties, including its solubility. The presence of the chlorine atom and the ester group introduces polarity, while the isobutyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature results in varying degrees of solubility across a range of organic solvents.

Chemical Structure:

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of this compound is a balance between its polar ester and chloro functionalities and its nonpolar hydrocarbon components. Therefore, it is expected to exhibit good solubility in solvents of intermediate polarity and lower solubility in highly polar or very nonpolar solvents.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Solvents with polarity indices similar to that of the solute will be more effective at dissolving it.

-

Temperature: Generally, the solubility of solids increases with temperature as the dissolution process is often endothermic.

-

Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents like alcohols.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative summary of expected solubility in common organic solvents at ambient temperature (25 °C). These values are estimates based on the chemical structure and general solubility principles of similar esters. For precise quantitative data, experimental determination is necessary as described in the subsequent section.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate to High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Diethyl Ether | Nonpolar | Moderate |

| Toluene | Nonpolar | Moderate to Low |

| Hexane | Nonpolar | Low |

Experimental Protocol for Solubility Determination

The following section details the gravimetric method for the precise quantitative determination of this compound solubility in various organic solvents.[1][2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Glass syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Accurately weigh the container with the aliquot to determine the exact mass of the solution.

-

-

Gravimetric Analysis:

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the container from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue / Volume of aliquot) x 100

Where:

-

Weight of residue is the final constant weight of the dried this compound.

-

Volume of aliquot is the volume of the supernatant taken for analysis.

Logical Relationship of Solubility Factors

The interplay of solute and solvent properties determines the ultimate solubility. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 4-chlorobenzoate is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various thermal conditions. This technical guide outlines the key considerations and experimental protocols for evaluating the thermal stability of this compound.

Thermal Stability of Aromatic Esters: A Comparative Overview

While specific data for this compound is unavailable, analysis of similar aromatic esters provides a valuable benchmark for expected thermal behavior. The thermal stability of these compounds is typically assessed by determining the onset and endset temperatures of degradation using thermogravimetric analysis (TGA).

A study on the thermal properties of various aromatic esters revealed that their degradation temperatures vary based on their chemical structure.[1] Generally, these esters exhibit a single-step thermal degradation process.[1] The onset of degradation for a range of aromatic esters has been observed to be between 67°C and 220°C, with the process completing at temperatures ranging from 213°C to 530°C.[1]

Table 1: Thermal Degradation Temperatures of Selected Aromatic Esters

| Compound | Onset Degradation Temp. (°C) | Endset Degradation Temp. (°C) |

| Methyl-2-furoate | 67 | 213 |

| Dimethyl terephthalate | 150 | 250 |

| Dibenzyl terephthalate | 200 | 350 |

| 2,6-Dimethylnaphthalene-dicarboxylate | 220 | 330 |

| Dibutyl phthalate | Not Available | Not Available |

Source: Adapted from "Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials"[1]

This data suggests that the thermal stability of aromatic esters can be significantly influenced by the nature of both the acidic and alcoholic moieties. For this compound, the presence of the chlorine atom on the benzene ring and the isobutyl group will be key determinants of its thermal behavior.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material degrades and the extent of mass loss.

Experimental Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C) for a sufficient time to ensure thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete degradation is expected (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Experimental Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Temperature Program:

-

The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

A typical heating rate is 10°C/min over a temperature range that encompasses the expected melting and boiling points, as well as the onset of degradation determined by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Table 2: Proposed Experimental Plan for this compound Thermal Analysis

| Parameter | TGA | DSC |

| Sample Mass | 5-10 mg | 2-5 mg |

| Crucible/Pan | Alumina or Platinum | Hermetically sealed aluminum |

| Atmosphere | Nitrogen (20-50 mL/min) | Nitrogen (20-50 mL/min) |

| Heating Rate | 10°C/min | 10°C/min |

| Temperature Range | 30°C to 600°C | 0°C to a temperature just below Tonset from TGA |

| Data to be Collected | Tonset, Tmax, % Mass Loss | Melting point, Boiling point, Enthalpy of transitions |

Visualization of Experimental Workflow and Potential Degradation Pathway

4.1. Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the thermal stability of this compound.

Caption: Experimental workflow for thermal stability assessment.

4.2. Plausible Thermal Degradation Pathway

The thermal decomposition of esters, particularly those with a β-hydrogen on the alkyl group, can proceed through a concerted, six-membered ring transition state known as ester pyrolysis or a syn-elimination. For this compound, this would lead to the formation of 4-chlorobenzoic acid and isobutylene. It is important to note that other degradation pathways, such as those involving radical mechanisms, may also occur, especially at higher temperatures.

Caption: Plausible ester pyrolysis degradation pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the behavior of analogous aromatic esters, researchers and drug development professionals can obtain the necessary data to ensure the safe and effective use of this compound. The proposed experimental workflow and potential degradation pathway serve as a starting point for a thorough investigation into the thermal properties of this compound.

References

In-Depth Technical Guide: Purity Analysis of Synthesized Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and, more critically, the purity analysis of Isobutyl 4-chlorobenzoate. The methodologies detailed herein are designed to ensure the production and verification of a high-purity final product, a crucial aspect in research and development, particularly in the pharmaceutical and chemical industries. This document offers detailed experimental protocols, data presentation in tabular format for straightforward interpretation, and visual workflows to elucidate the procedural relationships.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-chlorobenzoic acid with isobutanol, utilizing an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction Scheme

The chemical equation for the synthesis is as follows:

Experimental Protocol

Materials:

-

4-chlorobenzoic acid

-

Isobutanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzoic acid and an excess of isobutanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Purity Analysis Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of the synthesized this compound. These methods allow for the identification and quantification of the main product as well as any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides information on both the retention time of the compound and its mass spectrum, which allows for high-confidence identification.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | 100°C (2min) to 280°C @ 15°C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Expected Retention Time | To be determined experimentally |

| Expected Purity | >98% (by peak area) |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method is appropriate.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 50% B, hold for 2 minutes.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

Data Presentation:

| Parameter | Value |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | To be determined experimentally |

| Expected Purity | >98% (by peak area) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized ester.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Analysis: Record ¹H NMR and ¹³C NMR spectra.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.40 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.10 | Doublet | 2H | -O-CH₂- |

| ~2.05 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.00 | Doublet | 6H | -CH(CH₃)₂ |

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~139 | Aromatic C-Cl |

| ~131 | Aromatic CH |

| ~129 | Aromatic C-C=O |

| ~128 | Aromatic CH |

| ~71 | -O-CH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Data:

-

Molecular Ion (M⁺): m/z = 212 (for ³⁵Cl) and 214 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragments:

-

m/z = 139/141: [ClC₆H₄CO]⁺ (benzoyl cation)

-

m/z = 57: [C₄H₉]⁺ (isobutyl cation)

-

Interrelation of Analytical Techniques for Purity Confirmation

The various analytical techniques are not used in isolation but rather in a complementary fashion to build a comprehensive purity profile of the synthesized this compound.

Caption: Relationship between analytical techniques for purity assessment.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic methods. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently synthesize and verify the purity of this compound, ensuring its suitability for further applications. The integration of data from GC-MS, HPLC, NMR, and MS provides a robust and comprehensive assessment of the final product's quality.

An In-Depth Technical Guide to the Formation of Isobutyl 4-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of isobutyl 4-chlorobenzoate, a valuable intermediate in the development of various organic compounds. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Core Synthesis and Mechanism

The formation of this compound is achieved through the Fischer esterification of 4-chlorobenzoic acid with isobutanol. This acid-catalyzed reaction is a classic method for the synthesis of esters from carboxylic acids and alcohols. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of isobutanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of a water molecule and the formation of the ester product. The catalyst is regenerated at the end of the reaction cycle.

To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is typically carried out with an excess of the alcohol and by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound based on established Fischer esterification procedures.

Materials:

-

4-Chlorobenzoic acid

-

Isobutanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

20% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a well-stirred mixture of 4-chlorobenzoic acid (e.g., 80 mmol) and isobutanol (e.g., 90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 5 mL, 94 mmol) at room temperature.

-

The reaction mixture is then slowly heated to a gentle reflux, typically between 80-85°C, and maintained at this temperature for 16-18 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then carefully added to a 20% aqueous solution of sodium carbonate (100 mL) to neutralize the excess acid.

-

The product is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with deionized water (100 mL), dried over anhydrous sodium sulfate, and then filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v) as the eluent.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 2-methylpropyl 4-chlorobenzoate |

| CAS Number | 29234-88-6 |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopic Technique | Key Peaks/Signals |

| ¹³C NMR | Spectral data available. For detailed spectrum, refer to public databases. |

| GC-MS (EI) | Major fragments (m/z): 139 (base peak), 56, 141, 111, 157 |

| Infrared (IR) Spectroscopy | Spectral data available. For detailed spectrum, refer to public databases. |

Mandatory Visualizations

Reaction Mechanism: Fischer Esterification

Caption: Fischer esterification of 4-chlorobenzoic acid with isobutanol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a representative synthesis protocol for Isobutyl 4-chlorobenzoate, a chemical compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| CAS Number | 29234-88-6 | PubChem[1] |

Synthesis via Fischer Esterification: A Detailed Protocol

The synthesis of this compound can be effectively achieved through a Fischer esterification reaction. This process involves the acid-catalyzed reaction between 4-chlorobenzoic acid and isobutanol.[2][3][4][5][6] The following is a detailed, representative experimental protocol.

Materials:

-

4-chlorobenzoic acid

-

Isobutanol (in excess, to serve as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid and an excess of isobutanol. Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the formation of the ester. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the excess isobutanol and some of the acid catalyst.

-

5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-chlorobenzoic acid.

-

Brine to remove any residual water from the organic layer.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The solvent (excess isobutanol and extraction solvent, if used) is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final, high-purity product.

Visualizing the Synthesis Workflow

The logical flow of the Fischer esterification synthesis for this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Health and Safety Data of Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Specific safety protocols should always be developed in accordance with the official SDS provided by the supplier and relevant regulatory guidelines.

Introduction

Physicochemical Information

Understanding the physical and chemical properties of a substance is the first step in a comprehensive safety assessment. The following table summarizes the computed physicochemical data for Isobutyl 4-chlorobenzoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 212.67 g/mol | PubChem[1] |

| CAS Number | 29234-88-6 | PubChem[1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not available | - |

| LogP (octanol-water partition coefficient) | 3.9 | PubChem[1] |

Toxicological Data

A thorough search of toxicological databases reveals a significant data gap for the specific quantitative toxicity of this compound. No empirical data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) have been found in the reviewed literature. For the parent acid, 4-chlorobenzoic acid, the GHS classification indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] However, the toxicity of the isobutyl ester cannot be directly inferred from the acid.

Table 2: Summary of Available Toxicological Information

| Parameter | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | Data not available | - | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - | - |

| Skin Corrosion/Irritation | Data not available | - | - | - |

| Eye Damage/Irritation | Data not available | - | - | - |

| Sensitization | Data not available | - | - | - |

Hazard Identification and Precautionary Measures

In the absence of specific data, a conservative approach to hazard identification is warranted, treating this compound with the same precautions as other potentially hazardous aromatic esters until specific data becomes available.

General Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, this section provides a generalized experimental protocol for assessing acute oral toxicity based on the OECD 420 Guideline (Fixed Dose Procedure). This methodology is a common starting point for characterizing the acute toxicity of a new chemical substance.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes signs of toxicity without mortality.

Principle: The method involves administering the test substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals of a single sex (typically females) in a stepwise manner. The initial dose is selected based on a sighting study.

Materials:

-

Test substance: this compound

-

Vehicle (if necessary, e.g., corn oil, water)

-

Experimental animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females.

-

Oral gavage needles

-

Animal caging and husbandry supplies

Procedure:

-

Sighting Study (Optional but Recommended):

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

-

The animal is observed for signs of toxicity for up to 14 days.

-

The outcome of the sighting study informs the starting dose for the main study.

-

-

Main Study:

-

Dosing: A group of five female rats is used for each dose level. The test substance is administered as a single oral dose by gavage. A control group receiving only the vehicle should be included if a vehicle is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and changes in body weight.

-

Observation Schedule:

-

Frequently during the first few hours after dosing.

-

At least once daily thereafter for a total of 14 days.

-

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The results are interpreted in terms of the dose level that produces clear signs of toxicity or mortality. This allows for the classification of the substance into a GHS toxicity category.

Potential Metabolic Pathway

While no specific metabolic studies for this compound were found, it is reasonable to hypothesize that, like other esters, it would undergo enzymatic hydrolysis in vivo. This process would likely be catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis would yield 4-chlorobenzoic acid and isobutanol. Both of these metabolites have their own toxicological profiles.

Caption: Proposed metabolic pathway of this compound.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the initial safety assessment of a compound like this compound, for which limited data is available.

Caption: Workflow for assessing the safety of a data-poor chemical.

Conclusion

The health and safety profile of this compound is largely uncharacterized in publicly accessible scientific literature. While physicochemical properties can be estimated, critical toxicological data are absent. In such cases, a risk assessment must be based on the principles of chemical similarity and a conservative application of safety precautions. It is hypothesized that the compound would be metabolized via hydrolysis to 4-chlorobenzoic acid and isobutanol. Further toxicological testing, beginning with acute toxicity studies as outlined by OECD guidelines, is necessary to establish a definitive safety profile for this compound. All handling should be conducted with appropriate engineering controls and personal protective equipment to minimize potential exposure.

References

Methodological & Application

Application Notes and Protocols: Isobutyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 4-chlorobenzoate is a chemical compound with the molecular formula C₁₁H₁₃ClO₂. While it is not extensively documented as a primary reagent in a wide range of specific applications, its chemical structure lends itself to use as a versatile intermediate in organic synthesis. This document provides an overview of its properties, potential applications based on the reactivity of its functional groups, and general protocols for its synthesis and potential transformations. The information presented here is based on general chemical principles due to the limited availability of specific application data for this compound in the peer-reviewed literature.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Weight | 212.67 g/mol | |

| Molecular Formula | C₁₁H₁₃ClO₂ | |

| CAS Number | 29234-88-6 | |

| Appearance | White to off-white crystalline solid or liquid | - |

| Boiling Point | ~275 °C (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | - |

| pKa (of conjugate acid) | Not available | - |

Potential Applications as a Reagent

Based on its chemical structure, this compound can serve as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily centered around the ester and the aryl chloride functionalities.

Intermediate in the Synthesis of Bioactive Molecules

The 4-chlorobenzoate moiety is a common fragment in a variety of biologically active compounds. This compound can be used as a starting material to introduce this fragment. The isobutyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under appropriate conditions.

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Synthetic pathway from this compound.

Precursor for Cross-Coupling Reactions

The aryl chloride in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the construction of complex molecular scaffolds.

Experimental Workflow: Suzuki Coupling

Caption: Workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

The following are general, representative protocols for the synthesis and potential reactions of this compound. These are based on standard organic chemistry methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound from 4-chlorobenzoic acid and isobutanol.

Materials:

-

4-Chlorobenzoic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chlorobenzoic acid (1 equivalent) and an excess of isobutanol (3-5 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of carboxylic acid).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Expected Yield: 70-90%

Protocol 2: Hydrolysis of this compound to 4-Chlorobenzoic Acid

This protocol describes the deprotection of the isobutyl ester to yield the parent carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (or methanol)

-

Water

-

Hydrochloric acid (concentrated)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2).

-

Collect the precipitated 4-chlorobenzoic acid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Expected Yield: >90%

Summary of Potential Reactions and Quantitative Data (Hypothetical)

The following table summarizes potential reactions and provides hypothetical, yet realistic, quantitative data based on similar transformations reported in the literature for related compounds.

| Reaction Type | Reagents and Conditions | Product Type | Expected Yield (%) |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | Biaryl compound | 60-85 |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Aryl-alkyne | 55-80 |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | N-Aryl amine | 50-75 |

| Hydrolysis (Basic) | NaOH, EtOH/H₂O, reflux | Carboxylic acid | >90 |

| Amidation (from acid) | Amine, HOBt, EDCI, DMF, rt | Amide | 70-95 |

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general chemical principles. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular needs. Safety precautions should always be taken when handling chemicals.

Application Notes and Protocols: Use of Peroxide Initiators in Polymer Chemistry

A Practical Guide to Free-Radical Polymerization using Benzoyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications of isobutyl 4-chlorobenzoate in polymer chemistry are not well-documented in scientific literature, this document provides a comprehensive overview of a closely related and widely used class of compounds: peroxide initiators. Specifically, we will focus on benzoyl peroxide (BPO), a versatile and common initiator for free-radical polymerization. This process is fundamental to the synthesis of a wide array of polymers with applications ranging from industrial plastics to advanced drug delivery systems.[1][2]